molecular formula C13H22N5O4P B561976 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine CAS No. 1020719-38-3

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

Cat. No.: B561976
CAS No.: 1020719-38-3
M. Wt: 349.36
InChI Key: GCOFRXOOFANVPB-QIMZAQQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of adenine, a purine base that is a fundamental component of nucleic acids. The compound’s molecular formula is C13H16D6N5O4P, and it has a molecular weight of 349.36 .

Preparation Methods

The synthesis of 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine involves several steps, including the introduction of deuterium atoms to achieve the desired isotopic labeling. The synthetic route typically starts with adenine, which undergoes a series of chemical reactions to introduce the diethylphosphonomethoxy group at the 9-position. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and purity. The use of specialized equipment and stringent quality control measures are essential to produce the compound in large quantities for research purposes .

Chemical Reactions Analysis

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized adenine derivatives, while substitution reactions can produce a variety of substituted adenine compounds .

Scientific Research Applications

9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine has several scientific research applications:

Mechanism of Action

The mechanism by which 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and function. The pathways involved in these interactions are often related to nucleic acid metabolism and signal transduction .

Comparison with Similar Compounds

Similar compounds to 9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine include other stable isotope-labeled adenine derivatives. These compounds share similar structures but differ in the specific isotopic labeling and functional groups attached. Examples include:

  • 9-[2-(Diethylphosphonomethoxy)propyl] Adenine
  • 9-[2-(Diethylphosphonomethoxy)propyl-d4] Adenine

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in research applications, such as improved sensitivity in mass spectrometry and enhanced stability in biochemical assays .

Properties

IUPAC Name

9-[1,1,2,3,3,3-hexadeuterio-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/i3D3,6D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOFRXOOFANVPB-QIMZAQQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661923
Record name Diethyl ({[1-(6-amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-38-3
Record name Diethyl ({[1-(6-amino-9H-purin-9-yl)(~2~H_6_)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine
Reactant of Route 3
Reactant of Route 3
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine
Reactant of Route 4
Reactant of Route 4
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine
Reactant of Route 6
Reactant of Route 6
9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.